molecular formula C22H20O6 B1221893 Rubrophen CAS No. 5664-34-6

Rubrophen

Cat. No.: B1221893
CAS No.: 5664-34-6
M. Wt: 380.4 g/mol
InChI Key: PXKHQWSDWIEGLZ-UHFFFAOYSA-N
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Description

Rubrophen is a metabolite identified in Ophiocordyceps sinensis (OS), a fungus renowned for its use in traditional medicine. Metabolomic studies have detected higher concentrations of this compound in the sclerotia (OSBSh) compared to the stroma (OSBSz) of OS using untargeted metabolomics . This compound is categorized among other bioactive metabolites, including sancycline, glycyrin, and geniposidic acid, which are implicated in antimicrobial, anti-inflammatory, and metabolic pathways .

Properties

CAS No.

5664-34-6

Molecular Formula

C22H20O6

Molecular Weight

380.4 g/mol

IUPAC Name

4-[bis(4-hydroxy-3-methoxyphenyl)methylidene]-2-methoxycyclohexa-2,5-dien-1-one

InChI

InChI=1S/C22H20O6/c1-26-19-10-13(4-7-16(19)23)22(14-5-8-17(24)20(11-14)27-2)15-6-9-18(25)21(12-15)28-3/h4-12,23-24H,1-3H3

InChI Key

PXKHQWSDWIEGLZ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C=CC1=O

Canonical SMILES

COC1=CC(=C(C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C=CC1=O

Other CAS No.

5664-34-6

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Rubrophen’s metabolic profile and contextual relevance are best understood through comparison with co-occurring metabolites in OS. Below is a detailed analysis of its similarities and distinctions with structurally or functionally related compounds:

Metabolomic Context and Abundance

Untargeted metabolomics identified this compound alongside 96 differentially expressed metabolites in OSBSh and OSBSz. Key compounds with higher abundance in OSBSh include:

  • Sancycline : A tetracycline-class antibiotic with antimicrobial properties.
  • Glycyrin: A phenolic compound from licorice, known for antioxidative and antimicrobial effects.
  • Pirbuterol : A β2-adrenergic receptor agonist used as a bronchodilator.
  • Geniposidic acid : An iridoid glycoside with anti-inflammatory and hepatoprotective activities.

In contrast, metabolites like epalrestat (an aldose reductase inhibitor) and 3-phenylpropanoic acid (a precursor for phenylpropanoid biosynthesis) were more abundant in OSBSz .

Functional and Pathway Associations

This compound is linked to pathways such as arginine biosynthesis and terpenoid backbone biosynthesis, which are critical for nitrogen metabolism and secondary metabolite production. Comparatively:

  • Arginine : A common differentially expressed metabolite in both OSBSh and OSBSz, essential for ammonia detoxification and immune function .
  • 4-Hydroxybenzaldehyde : Associated with lignin biosynthesis and antioxidant activity, abundant in OSBSh.
  • Lumichrome : A riboflavin-derived molecule involved in photobiology and stress responses .

These associations suggest this compound may contribute to nitrogen utilization or stress adaptation in OS sclerotia, distinct from stroma-specific metabolites like epalrestat , which modulate carbohydrate metabolism .

Table 1: Comparative Abundance and Functions of this compound and Key Metabolites in Ophiocordyceps sinensis

Compound Abundance (OSBSh vs. OSBSz) Known Functions/Pathways
This compound Higher in OSBSh Undetermined; linked to arginine biosynthesis
Sancycline Higher in OSBSh Antimicrobial, tetracycline-class antibiotic
Glycyrin Higher in OSBSh Antioxidant, antimicrobial
4-Hydroxybenzaldehyde Higher in OSBSh Lignin biosynthesis, antioxidant
Epalrestat Higher in OSBSz Aldose reductase inhibition, diabetes therapy
Lumichrome Common in both Stress response, photobiology

Structural and Analytical Challenges

Despite its detection, this compound’s structural elucidation remains unaddressed in the provided evidence. Analytical techniques such as nuclear magnetic resonance (NMR) or mass spectrometry (MS) fragmentation patterns are required for precise characterization . This gap contrasts with well-defined compounds like sancycline and geniposidic acid , whose structures and activities are documented in pharmacological studies .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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